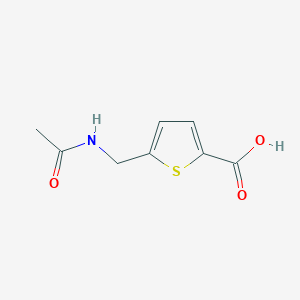

5-(Acetamidomethyl)thiophene-2-carboxylic acid

CAS No.: 1114822-83-1

Cat. No.: VC3353294

Molecular Formula: C8H9NO3S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1114822-83-1 |

|---|---|

| Molecular Formula | C8H9NO3S |

| Molecular Weight | 199.23 g/mol |

| IUPAC Name | 5-(acetamidomethyl)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3S/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |

| Standard InChI Key | UVUOJWXMVIBWAX-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC1=CC=C(S1)C(=O)O |

| Canonical SMILES | CC(=O)NCC1=CC=C(S1)C(=O)O |

Introduction

Chemical Properties and Structure

5-(Acetamidomethyl)thiophene-2-carboxylic acid possesses distinctive chemical properties that stem from its molecular structure and functional groups. Based on available data, this compound has specific chemical and physical characteristics that define its behavior in various applications.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| Chemical Name | 5-(Acetamidomethyl)thiophene-2-carboxylic acid |

| CAS Number | 1114822-83-1 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.22 g/mol |

| InChI Key | UVUOJWXMVIBWAX-UHFFFAOYSA-N |

| Standard Purity | 95% |

These properties are essential for proper identification and characterization of the compound in research and analytical settings .

Structural Features

The molecular structure of 5-(Acetamidomethyl)thiophene-2-carboxylic acid consists of a thiophene ring as the core structure with two key substituents:

-

A carboxylic acid group (-COOH) at the 2-position of the thiophene ring

-

An acetamidomethyl group (-CH₂NHCOCH₃) at the 5-position of the thiophene ring

This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The carboxylic acid moiety provides acidic properties and can engage in hydrogen bonding interactions as both a donor and acceptor. The acetamide group serves as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets.

Physical Properties

While specific physical properties data for this exact compound is limited in the search results, its physical state is likely to be a crystalline solid at room temperature, similar to related thiophene carboxylic acid derivatives. The presence of the carboxylic acid functional group suggests moderate water solubility, which may be enhanced in basic conditions due to salt formation. The compound is also likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Comparing to the related compound 5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride (CAS: 1401555-72-3), which has a molecular weight of 193.65 g/mol and formula C₆H₈ClNO₂S, our target compound differs primarily in the acetylation of the amino group .

Synthesis Methods

Proposed Complete Synthesis

A complete synthetic route to 5-(Acetamidomethyl)thiophene-2-carboxylic acid might involve:

-

Synthesis of methyl 5-aminothiophene-2-carboxylate as described above

-

Protection of the amino group through acetylation to form methyl 5-acetamidothiophene-2-carboxylate

-

Reduction of the acetamide to form methyl 5-(acetamidomethyl)thiophene-2-carboxylate

-

Hydrolysis of the methyl ester to yield the target 5-(Acetamidomethyl)thiophene-2-carboxylic acid

Alternatively, a more direct route might involve:

-

Synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid

-

Selective acetylation of the amino group to yield 5-(Acetamidomethyl)thiophene-2-carboxylic acid

The specific reaction conditions would need to be optimized for selective functionalization and to prevent side reactions at the carboxylic acid group.

Analytical Characterization

Spectroscopic Analysis

For complete characterization, the following spectroscopic methods would be employed:

| Analytical Technique | Expected Key Features |

|---|---|

| ¹H NMR Spectroscopy | Signals for thiophene protons (typically δ 6.5-8.0 ppm), methylene protons (δ ~4.5 ppm), acetyl methyl protons (δ ~2.0 ppm), and carboxylic acid proton (broad signal, δ 10-13 ppm) |

| ¹³C NMR Spectroscopy | Signals for carbonyl carbons (carboxylic acid and acetamide), thiophene ring carbons, methylene carbon, and methyl carbon |

| IR Spectroscopy | Strong absorption bands for C=O stretching of carboxylic acid (~1700 cm⁻¹) and acetamide (~1650 cm⁻¹), O-H stretching (broad, ~3000-3500 cm⁻¹), N-H stretching (~3300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 199 and characteristic fragmentation pattern |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be utilized to assess the purity of synthesized or purchased samples. Commercial samples typically have a purity of 95% or higher .

Quality Control Parameters

For research applications, quality control would typically include:

-

Purity determination by HPLC (target ≥95%)

-

Identity confirmation by spectroscopic methods

-

Absence of significant impurities, particularly related compounds such as starting materials or reaction by-products

-

Batch-to-batch consistency assessment

Research Applications

Structural Modifications for Enhanced Activity

The structure of 5-(Acetamidomethyl)thiophene-2-carboxylic acid allows for various modifications that could enhance or alter its biological activity:

-

Esterification of the carboxylic acid group to improve lipophilicity and membrane permeability

-

Modification of the acetamide group to alter hydrogen bonding capabilities

-

Introduction of additional substituents on the thiophene ring

-

Incorporation into larger molecular scaffolds as a key structural element

Comparison with Related Compounds

Several related thiophene carboxylic acid derivatives have been reported in the literature, each with unique properties and potential applications:

This comparison highlights the structural diversity within this class of compounds and underscores the potential for developing derivatives with tailored properties for specific applications.

According to the search results, 5-(Acetamidomethyl)thiophene-2-carboxylic acid was previously available from CymitQuimica (catalog reference 10-F663366) but is currently listed as discontinued . Researchers interested in this compound may need to either:

-

Synthesize it following established protocols

-

Contact specialty chemical suppliers for custom synthesis

-

Consider structural analogues that may be commercially available

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume